molecular formula C12H12N2O2 B2990413 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411195-32-7

1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole

Cat. No.: B2990413
CAS No.: 2411195-32-7
M. Wt: 216.24
InChI Key: QTABWCABPSARRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole is a chemical compound characterized by its unique structure, which includes an oxirane (epoxide) ring and a pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenol derivatives and epoxide-containing compounds.

  • Reaction Conditions: The reaction involves the formation of an oxirane ring followed by the introduction of the pyrazole ring. This process often requires the use of strong bases or acids, and the reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The oxirane ring in the compound can undergo oxidation reactions to form diols or other oxidized products.

  • Reduction: Reduction reactions can be used to convert the oxirane ring into a more saturated structure.

  • Substitution: The pyrazole ring can participate in substitution reactions, where various functional groups can be introduced.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Diols, aldehydes, and ketones can be formed from the oxidation of the oxirane ring.

  • Reduction Products: Alcohols and other reduced forms of the oxirane ring can be produced.

  • Substitution Products: A wide range of substituted pyrazoles can be synthesized depending on the reagents used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring can react with biological molecules, leading to the formation of covalent bonds and subsequent biological activity. The pyrazole ring is known to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1,2-bis(oxiran-2-ylmethoxy)ethane and 1,2-bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane.

  • Uniqueness: 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole is unique due to its combination of the oxirane and pyrazole rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-5-12(16-9-10-8-15-10)11(4-1)14-7-3-6-13-14/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABWCABPSARRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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